molecular formula C13H9BrClFOZn B14875551 4-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide

4-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14875551
M. Wt: 380.9 g/mol
InChI Key: ZNKWEHYYYOIRAH-UHFFFAOYSA-M
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Description

4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’-Chloro-5’-fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The reaction conditions often include:

  • Temperature: Room temperature to 50°C
  • Catalyst: Palladium or nickel-based catalysts
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide.

    Conditions: Mild temperatures (25-50°C), inert atmosphere (nitrogen or argon).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of potential drug candidates through the formation of biaryl structures.

    Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides.

    Electronics: Involved in the production of organic electronic materials.

Mechanism of Action

The mechanism by which 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide exerts its effects is primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. The molecular targets and pathways involved include:

    Palladium Catalysis: The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the coupling reaction.

    Nucleophilic Substitution: The zinc-bromide bond is replaced by other nucleophiles, forming new chemical bonds.

Comparison with Similar Compounds

  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide

Comparison:

  • Reactivity: 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide is unique in its reactivity due to the presence of both chloro and fluoro substituents, which can influence the electronic properties and reactivity of the compound.
  • Applications: While similar compounds are also used in cross-coupling reactions, the specific substituents on 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide make it particularly useful for synthesizing molecules with specific electronic and steric properties.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-fluoro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

ZNKWEHYYYOIRAH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=C(C=CC(=C2)F)Cl.[Zn+]Br

Origin of Product

United States

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